Product packaging for 2-Cyclobutoxythiazol-5-amine(Cat. No.:)

2-Cyclobutoxythiazol-5-amine

Cat. No.: B13313058
M. Wt: 170.23 g/mol
InChI Key: QGIQENQWXDDDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyclobutoxythiazol-5-amine (CAS 1314356-04-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. Its molecular formula is C7H10N2OS, with a molecular weight of 170.23 g/mol . The compound is supplied with a typical purity of 95% and is characterized by supporting analytical data, including NMR, HPLC, and LC-MS documentation . As a functionalized thiazole derivative, this compound serves as a versatile precursor in organic synthesis. The presence of both a cyclobutoxy substituent and a primary amine group on the thiazole core makes it a valuable scaffold for constructing more complex molecules . Thiazole derivatives and cyclobutane-containing compounds are recognized for their broad pharmacological potential; cyclobutane rings are present in certain anticancer agents, while thiazole motifs are found in various bioactive molecules and are integral to the structure of vitamins like B1 and antibiotics like penicillin . Specifically, related structures such as 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated potent inhibitory activity against enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a target for metabolic diseases, highlighting the therapeutic relevance of this chemical class . This product is intended for use in research and development laboratories. It is strictly for research use only and is not intended for diagnostic, therapeutic, human, veterinary, or household use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2OS B13313058 2-Cyclobutoxythiazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-cyclobutyloxy-1,3-thiazol-5-amine

InChI

InChI=1S/C7H10N2OS/c8-6-4-9-7(11-6)10-5-2-1-3-5/h4-5H,1-3,8H2

InChI Key

QGIQENQWXDDDII-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=C(S2)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Cyclobutoxythiazol 5 Amine

Retrosynthetic Analysis of 2-Cyclobutoxythiazol-5-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

For this compound, two primary disconnections are logical. The first involves the C-O bond of the cyclobutyl ether, and the second targets the C-N and C-S bonds of the thiazole (B1198619) ring.

Disconnection 1 (C-O Ether Bond): This disconnection suggests a nucleophilic substitution reaction. The precursor fragments would be a 2-halothiazol-5-amine (or a protected version) and cyclobutanol (B46151). Alternatively, a 2-hydroxythiazole derivative could be alkylated with a cyclobutyl halide.

Disconnection 2 (Thiazole Ring Formation): A common and effective strategy for thiazole synthesis is the Hantzsch thiazole synthesis. analis.com.myijarsct.co.in This approach involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. nih.gov For the target molecule, this disconnection leads to cyclobutyl thiourea and a suitable α-halocarbonyl compound bearing a masked amino group, such as an α-halo-α-formylacetate derivative. nih.gov

Considering these disconnections, a plausible retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic pathway for this compound.

The feasibility of a synthetic route is highly dependent on the availability and cost of the starting materials.

Cyclobutanol and Cyclobutyl Bromide: Both are commercially available from various chemical suppliers.

Thiourea: This is a common and inexpensive reagent.

α-Halocarbonyl Compounds: A variety of α-haloketones and esters are available or can be readily synthesized. For instance, ethyl 2-chloroacetoacetate is a common starting material for such syntheses.

The commercial availability of these key precursors makes the proposed synthetic routes feasible for laboratory and potential scale-up production.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, a forward synthesis can be devised. A conventional multistep pathway is typically employed to achieve the target molecule with good purity and yield.

A practical synthetic route involves the initial formation of a substituted thiazole ring, followed by the introduction of the cyclobutoxy group.

A representative synthetic sequence is as follows:

Synthesis of 2-Amino-5-substituted Thiazole: The synthesis often begins with the reaction of an α-haloketone with thiourea. For example, reacting ethyl 2-chloroacetoacetate with thiourea would yield ethyl 2-amino-4-methylthiazole-5-carboxylate. nih.gov

Introduction of the Cyclobutoxy Group: The 2-amino group can be converted to a halogen via a Sandmeyer-type reaction. The resulting 2-halothiazole can then undergo a nucleophilic aromatic substitution with sodium cyclobutoxide (prepared from cyclobutanol and a strong base like sodium hydride).

Formation of the 5-Amine Group: If the starting material was a 5-ester substituted thiazole, the ester can be hydrolyzed to a carboxylic acid, which can then be converted to an amide and subsequently to an amine via a Hofmann rearrangement. Alternatively, a nitro group can be introduced at the 5-position and then reduced to the amine. analis.com.my

An alternative and more direct route involves the use of a protected aminothiourea or a reagent where the amine is introduced later in the synthesis.

The efficiency of each synthetic step can be maximized by optimizing reaction conditions.

Thiazole Ring Formation: The Hantzsch synthesis can be influenced by the choice of solvent and temperature. researchgate.net While traditionally performed in ethanol, other solvents or even solvent-free conditions have been explored to improve yields and reduce reaction times. bepls.com Microwave-assisted synthesis has also been shown to be effective. bepls.com

Nucleophilic Aromatic Substitution: The introduction of the cyclobutoxy group is typically carried out in a polar aprotic solvent such as DMF or DMSO to facilitate the reaction. The temperature can be crucial; higher temperatures may be required to drive the reaction to completion, but can also lead to side products.

Below is a table summarizing a potential reaction pathway with optimized conditions.

StepReactantsReagents and ConditionsProductTypical Yield (%)
1 Ethyl 2-chloroacetoacetate, ThioureaEthanol, Reflux, 4-6 hEthyl 2-aminothiazole-5-carboxylate85-95
2 Ethyl 2-aminothiazole-5-carboxylateNaNO₂, HBr, CuBr; then NaOCyBu, DMF, 80°CEthyl 2-cyclobutoxythiazole-5-carboxylate60-70
3 Ethyl 2-cyclobutoxythiazole-5-carboxylate1. NaOH, H₂O/EtOH, Reflux2. (COCl)₂, Toluene3. NH₃(aq)4. Br₂, NaOHThis compound40-50 (over 4 steps)

Advanced and Green Synthetic Methodologies

Recent advancements in organic synthesis have focused on developing methods that are not only efficient but also environmentally benign. bepls.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, aligning with the principles of green chemistry. nih.gov

The construction of the thiazole ring is the critical step in the synthesis of this compound. While the traditional Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, remains a fundamental method, modern catalytic strategies offer significant improvements in efficiency, selectivity, and substrate scope. nih.govresearchgate.net

Catalytic approaches can be broadly categorized:

Metal-Catalyzed Cyclizations: Transition metals like copper, palladium, and iron are effective catalysts for forming the C-S and C-N bonds necessary for the thiazole ring. nih.gov For instance, copper-catalyzed coupling of oxime acetates with isothiocyanates provides a route to various 2-aminothiazoles under mild conditions. nih.gov Similarly, palladium(II) acetate (B1210297) can catalyze the reaction between vinyl azides and potassium thiocyanate (B1210189) to selectively form 4-substituted 2-aminothiazoles. nih.gov

Organocatalysis: Non-metal catalysts, or organocatalysts, represent a greener alternative to transition metals. Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the synthesis of thiazole derivatives, offering advantages like being eco-friendly, safe to handle, and recyclable. bepls.com

Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling. For example, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. researchgate.net Another approach involves using Fe3O4@vitamin B1 as an efficient heterogeneous nanocatalyst for the three-component condensation to form 1,3-thiazole derivatives in water. researchgate.net

Catalytic StrategyTypical CatalystsKey AdvantagesPotential Application for this compound Synthesis
Metal-Catalyzed CyclizationCu(I/II), Pd(II), Fe(III)High efficiency, mild reaction conditions, broad substrate scope. nih.govCould be used in a key C-S/C-N bond-forming cyclization step from appropriately functionalized precursors.
OrganocatalysisDABCO, Thiourea DerivativesMetal-free, lower toxicity, often recyclable, environmentally benign. bepls.comA greener alternative for promoting the condensation and cyclization steps.
Heterogeneous CatalysisSilica-supported acids, Nanocatalysts (e.g., Fe3O4@vitamin B1)Easy separation and catalyst recycling, simplified workup, suitability for flow chemistry. researchgate.netresearchgate.netIdeal for scalable and environmentally friendly production processes.

A major focus of green chemistry is the reduction or elimination of volatile organic solvents. semanticscholar.org Several techniques have been developed for the synthesis of thiazole derivatives under solvent-free or low-impact solvent conditions.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. bepls.comsemanticscholar.org This technique has been successfully applied to the synthesis of various thiazole derivatives, including one-pot reactions under solvent-free conditions. bepls.comresearchgate.net For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea can be completed in seconds without a catalyst under microwave irradiation. organic-chemistry.org

Ultrasonic-Mediated Synthesis: Sonication provides an alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. semanticscholar.org This method has been used for the efficient, one-pot synthesis of new 2-aminothiazole (B372263) derivatives under eco-friendly conditions. researchgate.net

Green Solvents: When a solvent is necessary, replacing hazardous organic solvents with greener alternatives is crucial. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are prominent examples. bepls.comresearchgate.net PEG-400 has been used as a medium for the catalyst-free synthesis of 2-aminothiazoles at elevated temperatures. bepls.com Ionic liquids, with their low vapor pressure and high thermal stability, can also serve as effective and recyclable reaction media. researchgate.netresearchgate.net

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. mdpi.comflinders.edu.au This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and streamlined scalability. mdpi.comnih.gov

A hypothetical multi-step continuous flow synthesis of this compound could be designed as follows:

Reactor 1: The initial formation of a key intermediate, such as an α-haloketone precursor, is performed in the first flow reactor.

Reactor 2: The effluent from the first reactor is mixed with a stream containing a thiourea derivative. The thiazole ring formation occurs in a second heated or catalyst-packed reactor coil. flinders.edu.au

In-line Purification: The stream then passes through a purification module (e.g., a scavenger resin column or a liquid-liquid extractor) to remove byproducts or unreacted starting materials. flinders.edu.au

Reactor 3: A subsequent functional group manipulation, such as the introduction or modification of the amine group, could be performed in a third reactor.

Final Workup: The final product stream is collected after passing through a back-pressure regulator to maintain system pressure, especially when heating solvents above their boiling points. mpg.de

This integrated approach avoids the isolation of potentially unstable or hazardous intermediates and allows for a highly automated and efficient production process. mdpi.comnih.gov

Scalability Considerations in Synthesis

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to industrial production (kilograms to tons) presents significant challenges. Careful process development and robust analytical methods are essential for a successful scale-up.

Process development focuses on creating a manufacturing process that is safe, reliable, cost-effective, and environmentally sound.

Optimization of Reaction Conditions: Key parameters such as temperature, pressure, reaction time, reagent stoichiometry, and catalyst loading must be systematically optimized. Design of Experiment (DoE) methodologies can be employed to efficiently explore the parameter space and identify robust operating conditions.

Impurity Profiling: All potential impurities and byproducts must be identified, and their formation must be understood and controlled. This is critical for ensuring the final product meets regulatory specifications.

Work-Up and Isolation Procedures: The purification process must be scalable. Procedures that are simple on a lab scale, like column chromatography, are often impractical for large-scale production. Alternative methods such as crystallization, extraction, and distillation must be developed.

Safety Assessment: A thorough evaluation of the process safety is required. This includes understanding the thermal stability of reactants and intermediates (e.g., using Differential Scanning Calorimetry) and identifying potential runaway reaction scenarios.

Leveraging Flow Chemistry for Scale-Up: Continuous flow processes are often easier to scale up than batch processes. Instead of using larger reactors, which can introduce issues with mixing and heat transfer, production is increased by running the flow system for longer periods or by "numbering-up" (running multiple systems in parallel). nih.gov

Ensuring the purity and confirming the identity of the synthesized this compound is a critical final step. A combination of analytical techniques is typically employed for comprehensive characterization.

Analytical TechniqueAbbreviationInformation Provided
High-Performance Liquid ChromatographyHPLCQuantifies the purity of the compound and detects non-volatile impurities. Chiral HPLC can be used to determine enantiomeric excess if applicable.
Gas ChromatographyGCAssesses the purity of volatile components and detects residual solvents.
Nuclear Magnetic Resonance SpectroscopyNMR (¹H, ¹³C)Confirms the chemical structure of the compound by providing detailed information about the atomic framework and connectivity.
Mass SpectrometryMSDetermines the molecular weight of the compound and can help in structural elucidation through fragmentation patterns.
Fourier-Transform Infrared SpectroscopyFT-IRIdentifies the functional groups present in the molecule (e.g., N-H, C=N, C-O).
Elemental AnalysisEADetermines the percentage composition of elements (C, H, N, S), providing confirmation of the empirical formula.

Chemical Reactivity and Transformation Studies of 2 Cyclobutoxythiazol 5 Amine

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle characterized by a π-electron system that imparts a degree of stability. nih.gov The electron distribution within the ring is influenced by the electronegativity of the nitrogen and sulfur heteroatoms, making the C2 position the most electron-deficient, the C5 position electron-rich, and the C4 position nearly neutral. pharmaguideline.com However, the substituents on the ring in 2-Cyclobutoxythiazol-5-amine significantly modify this intrinsic reactivity. The potent electron-donating primary amino group at C5 enhances the electron density of the ring, particularly at the C4 position, while the electron-donating cyclobutoxy group at C2 further influences the ring's electronic character.

Electrophilic Aromatic Substitution:

The primary amino group at the C5 position is a strong activating group, directing electrophilic aromatic substitution to the ortho position, which is the C4 carbon. This makes the C4 position the most probable site for electrophilic attack. Reactions such as halogenation, nitration, and sulfonation are anticipated to occur preferentially at this site. For instance, 5-aminothiazoles are known to behave as typical aromatic amines, readily undergoing electrophilic substitution. researchgate.net

Conversely, the thiazole nitrogen can be protonated under acidic conditions, forming a thiazolium cation. This deactivates the ring towards electrophilic attack. Therefore, reaction conditions, particularly pH, play a critical role in determining the outcome of electrophilic substitution reactions.

Nucleophilic Aromatic Substitution:

The C2 position of the thiazole ring is inherently the most susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com While the cyclobutoxy group is generally electron-donating, it is attached via an oxygen atom which can stabilize an adjacent negative charge, potentially facilitating nucleophilic substitution. However, direct nucleophilic attack on an unsubstituted carbon of the thiazole ring typically requires a strong nucleophile or activation of the ring. pharmaguideline.com

A more common pathway for nucleophilic substitution on the thiazole ring involves a two-step process: halogenation followed by nucleophilic displacement. Halogenation of aminothiazoles can produce halo-derivatives, and the halogen can then be displaced by a strong nucleophile. wikipedia.org For this compound, halogenation would likely occur at C4, and subsequent nucleophilic substitution at that position could be possible under specific conditions.

Table 1: Predicted Aromatic Substitution Reactions

Reaction Type Reagent/Conditions Predicted Major Product
Electrophilic Bromination Br₂ in a non-polar solvent 4-Bromo-2-cyclobutoxythiazol-5-amine
Electrophilic Nitration HNO₃/H₂SO₄ (carefully controlled) 4-Nitro-2-cyclobutoxythiazol-5-amine

The thiazole ring, while aromatic, can undergo ring-opening under certain reductive or harsh conditions. For example, treatment with reducing agents like sodium in liquid ammonia has been shown to cause reductive ring-opening of substituted thiazoles. nih.gov The specific products would depend on the exact conditions and the nature of the substituents. Another method involves desulfurization using Raney Nickel, which would lead to the degradation of the thiazole ring. pharmaguideline.com

Rearrangement reactions involving the thiazole nucleus are also documented. For instance, thermal rearrangements of S-allyl-5-aminothiazole derivatives can lead to a 'sulphur to nitrogen' migration of the allyl group. acs.org While this compound does not possess an S-allyl group, this demonstrates the potential for rearrangements under thermal stress. Additionally, rearrangements of other heterocyclic systems, such as 4-(aminothiocarbonyl)oxazoles, can yield 5-aminothiazoles, highlighting the thermodynamic stability of this scaffold. organic-chemistry.org

Reactivity of the Primary Amine Functionality

The primary amine at the C5 position exhibits reactivity typical of aromatic amines, serving as a potent nucleophile and a base. researchgate.net

Acylation: The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. rsc.orgresearchgate.net This reaction, known as acylation, is a nucleophilic substitution where the amine attacks the carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a base like pyridine to neutralize the acidic byproduct (e.g., HCl). rsc.org

Alkylation: The amine group can also undergo N-alkylation with alkyl halides. rsc.org However, polyalkylation is a common issue as the resulting secondary amine can also react with the alkyl halide. To achieve mono-alkylation, specific catalysts (e.g., Ru or Ir complexes) and reaction conditions, such as using alcohols as alkylating agents via a "borrowing hydrogen" methodology, can be employed for greater selectivity. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base will yield the corresponding sulfonamide. This reaction is analogous to acylation and is a reliable method for converting aromatic amines into stable sulfonamide derivatives.

Table 2: Reactions of the Primary Amine Functionality

Reaction Type Reagent/Conditions Product Type
Acylation Acetyl chloride, Pyridine N-(2-cyclobutoxythiazol-5-yl)acetamide
Alkylation Benzyl bromide, Base N-Benzyl-2-cyclobutoxythiazol-5-amine

As a primary aromatic amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines is a reversible process.

Table 3: Imine Formation Reaction

Carbonyl Compound Conditions Product
Benzaldehyde Acid catalyst (e.g., p-TsOH), Toluene, reflux (E)-N-benzylidene-2-cyclobutoxythiazol-5-amine

A key characteristic that distinguishes 5-aminothiazoles from their 2- and 4-amino isomers is their ability to be diazotized under normal conditions, similar to other aromatic amines. researchgate.net Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) would yield a diazonium salt (2-cyclobutoxythiazole-5-diazonium chloride).

These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations:

Azo Coupling: The diazonium salt can react with activated aromatic compounds (e.g., phenols, anilines) in azo coupling reactions to form highly colored azo compounds.

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, such as halides (-Cl, -Br) or cyanide (-CN), using copper(I) salts as catalysts.

Schiemann Reaction: The diazonium group can be replaced by fluorine using fluoroboric acid (HBF₄).

Deamination: The diazonium group can be replaced by hydrogen via reduction, for example, with hypophosphorous acid (H₃PO₂).

This reactivity provides a powerful synthetic handle to introduce a wide range of functional groups at the C5 position of the thiazole ring, starting from the primary amine.

Reactivity of the Cyclobutoxy Moiety

Stability of the Ethereal Linkage

Ethers are generally characterized by their chemical stability and are often unreactive towards many reagents, which is why they are frequently used as solvents in chemical reactions. openstax.orgnoaa.gov However, the ethereal C-O bond can be cleaved under specific, typically harsh, conditions, most notably in the presence of strong acids. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com

The stability of the ethereal linkage in this compound is therefore conditional. It is expected to be stable under neutral and basic conditions, and in the presence of weak acids, halogens, and most nucleophiles. openstax.org The primary reaction that this ether linkage would undergo is acidic cleavage. Strong mineral acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for this transformation, while hydrochloric acid (HCl) is generally not reactive enough. openstax.orglibretexts.org

The mechanism of cleavage depends on the nature of the groups attached to the oxygen atom. wikipedia.org For this compound, the ether is secondary on the cyclobutyl side. Acidic cleavage can proceed via either an S(_N)1 or S(_N)2 pathway. wikipedia.org The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com

S(_N)2 Pathway : The halide nucleophile (Br⁻ or I⁻) would attack the less sterically hindered carbon atom. In this case, attack at the cyclobutyl carbon would lead to the formation of 2-hydroxythiazol-5-amine and cyclobutyl halide.

S(_N)1 Pathway : Cleavage of the C-O bond post-protonation could lead to the formation of a cyclobutyl carbocation. While secondary carbocations are less stable than tertiary ones, the release of ring strain could facilitate this pathway. acs.org This carbocation would then be attacked by the halide nucleophile.

Given the strained nature of the cyclobutane ring, reactions that proceed via a carbocationic intermediate at the cyclobutyl carbon must be considered, as these intermediates are known to be particularly reactive and can lead to rearrangements. acs.org

Table 1: Predicted Stability of the Ethereal Linkage in this compound under Various Conditions

Reagent/ConditionExpected ReactivityProbable Products
NaOH (aq), heatStableNo reaction
NaBH₄, EtOHStableNo reaction
H₂/Pd, RTStableNo reaction
Conc. HBr, heatCleavage2-hydroxythiazol-5-amine, Cyclobutyl bromide
Conc. HI, heatCleavage2-hydroxythiazol-5-amine, Cyclobutyl iodide
BBr₃, CH₂Cl₂Cleavage2-hydroxythiazol-5-amine, Cyclobutyl bromide

This table presents hypothetical data based on the general reactivity of ethers.

Cyclobutane Ring-Opening or Expansion Reactions

The significant ring strain inherent in the cyclobutane ring makes it susceptible to reactions that lead to its opening or expansion to a more stable five-membered ring. researchgate.net These reactions are typically promoted by thermal, acidic, or metal-catalyzed conditions and are driven by the release of this strain energy.

For this compound, such reactions would likely be initiated by the formation of a reactive intermediate at the cyclobutyl moiety.

Acid-Catalyzed Rearrangements : In the presence of a strong acid, protonation of the ethereal oxygen could be followed by a concerted rearrangement or the formation of a cyclobutyl cation. This cation is a key intermediate in Demyanov-type rearrangements and could undergo a ring expansion to a more stable cyclopentyl cation, which would then be trapped by a nucleophile. wikipedia.org This would result in the formation of a cyclopentoxy or a cyclopentanol derivative, depending on the reaction conditions and the fate of the thiazole moiety.

Thermal Reactions : While cyclobutanes are more stable than cyclopropanes, they can undergo thermal ring-opening reactions, although this typically requires high temperatures. researchgate.net The presence of the ether oxygen might influence the pathway of such a reaction.

Transition Metal-Catalyzed Reactions : Transition metals, particularly rhodium and palladium, are known to catalyze the ring expansion of cyclobutane derivatives. utexas.edunih.gov For instance, rhodium catalysts can insert into a C-C bond of the cyclobutane ring, leading to a metallacyclopentane intermediate which can then rearrange to a cyclopentenone derivative in the case of cyclobutenones. utexas.edu While this is not directly applicable to a simple cyclobutoxy group, related metal-catalyzed C-C bond activation could potentially lead to ring expansion.

Table 2: Potential Ring-Opening and Expansion Reactions of the Cyclobutoxy Moiety

ConditionReaction TypePotential Products
Strong Protic Acid (e.g., H₂SO₄), HeatCationic Rearrangement/Ring Expansion2-(Cyclopentyloxy)thiazol-5-amine derivatives, Cyclopentanol
Lewis Acid (e.g., AlCl₃)Friedel-Crafts type Ring-OpeningRing-opened alkylated thiazole derivatives
Rh(I) Catalyst, HeatC-C Bond Activation/Ring ExpansionCyclopentanone derivatives (after further transformations)

This table presents hypothetical data based on known reactions of cyclobutane derivatives.

Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of multiple functional groups and reactive sites in this compound—the primary amino group, the electron-rich thiazole ring, and the cyclobutoxy moiety—raises important questions of selectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over others. The primary amino group is a potent nucleophile and is expected to be the most reactive site towards electrophiles such as acyl chlorides or alkyl halides under neutral or basic conditions. For instance, acylation would likely occur selectively at the exocyclic nitrogen. The thiazole ring nitrogen atoms are less nucleophilic, especially with the electron-donating amino and cyclobutoxy groups present.

Regioselectivity is crucial in reactions involving the thiazole ring, particularly in electrophilic aromatic substitution. The 5-amino and 2-alkoxy groups are both activating and ortho-, para-directing in benzene systems. vanderbilt.edulibretexts.org In the context of the thiazole ring, the 5-amino group strongly activates the ring and directs electrophiles primarily to the 4-position. The 2-cyclobutoxy group, being an electron-donating alkoxy group, would reinforce this directing effect. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C4 position of the thiazole ring.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. lumenlearning.comreed.edu The cyclobutoxy group itself contains chiral centers. Any reaction that introduces a new stereocenter on the cyclobutane ring could proceed with diastereoselectivity, influenced by the existing stereochemistry of the ring and its substituents. For example, the reduction of a ketone functionality introduced onto the cyclobutane ring could favor the formation of one diastereomeric alcohol over the other. Furthermore, the carbons of the cyclobutane ring may be prochiral, and reactions with chiral reagents or catalysts could lead to enantioselective transformations. libretexts.org If the starting material is a racemic mixture of enantiomers, reactions with chiral, non-racemic reagents can lead to the formation of diastereomers, which could potentially be separated. libretexts.org

Table 3: Predicted Selectivity in Reactions of this compound

Reaction TypeReagentPredicted SelectivityMajor Product Structure
AcylationAcetyl Chloride, PyridineChemoselectiveN-(2-cyclobutoxythiazol-5-yl)acetamide
BrominationNBS, CCl₄RegioselectiveN-(4-bromo-2-cyclobutoxythiazol-5-yl)amine
NitrationHNO₃/H₂SO₄RegioselectiveN-(2-cyclobutoxy-4-nitrothiazol-5-yl)amine
Asymmetric ReductionChiral Reducing Agent on a cyclobutanone derivativeStereoselectiveDiastereomerically enriched cyclobutanol (B46151) derivative

This table presents hypothetical data based on established principles of chemical selectivity.

Derivatization Strategies and Analogue Synthesis

Rational Design of Structurally Related Analogues

Rational drug design principles can be applied to create analogues with tailored characteristics. This involves a systematic approach to modifying each component of the parent molecule.

The thiazole (B1198619) ring is a key pharmacophore in many biologically active compounds. mdpi.com Its reactivity allows for substitutions, although the positions are influenced by the existing substituents. The 2-alkoxy and 5-amino groups are electron-donating, which typically activates the ring towards electrophilic substitution, primarily at the C4 position.

Potential Modifications at the C4 Position:

Halogenation: Introduction of bromine, chlorine, or iodine can be achieved using reagents like N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or iodine. These halogenated intermediates are versatile precursors for further functionalization, such as cross-coupling reactions (e.g., Suzuki, Sonogashira). nih.govnih.gov

Nitration and Formylation: While direct nitration can be challenging, Vilsmeier-Haack type reactions could introduce a formyl group at the C4 position, which can then be converted into other functionalities.

Metalation-Alkylation: Directed ortho-metalation (DoM) strategies, potentially using a strong base like n-butyllithium after protecting the amino group, could create a nucleophilic C4-lithiated species. This intermediate can react with a variety of electrophiles, such as alkyl halides or aldehydes.

Modification TypePotential Reagent(s)Resulting Functional Group at C4
BrominationN-Bromosuccinimide (NBS)-Br
ChlorinationN-Chlorosuccinimide (NCS)-Cl
IodinationIodine (I₂)-I
FormylationPOCl₃, DMF (Vilsmeier-Haack)-CHO
Alkylation1. n-BuLi 2. Alkyl Halide (R-X)-R

The cyclobutoxy group at the C2 position can be replaced with other alkoxy or cycloalkoxy moieties to probe the impact of size, lipophilicity, and conformation. The synthesis of these analogues would likely start from a common precursor, such as 2-halo-thiazol-5-amine, rather than by modifying the existing cyclobutoxy group.

Synthetic Approach for Analogues: A common route involves the nucleophilic substitution of a 2-bromothiazole precursor with various sodium or potassium alkoxides. This allows for the introduction of a diverse range of ether linkages.

PrecursorAlcohol (ROH)Resulting Substituent at C2
2-Bromo-5-aminothiazoleMethanolMethoxy
2-Bromo-5-aminothiazoleEthanolEthoxy
2-Bromo-5-aminothiazoleCyclopropanolCyclopropoxy
2-Bromo-5-aminothiazoleCyclopentanolCyclopentoxy
2-Bromo-5-aminothiazoleBenzyl AlcoholBenzyloxy

The 5-amino group is a highly versatile handle for derivatization due to its nucleophilicity. Standard reactions can be employed to convert the amine into a wide array of functional groups, significantly altering the compound's properties. mdpi.com

Common Derivatization Reactions:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields amides. This is a common strategy to introduce diverse substituents. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are important functional groups in many therapeutic agents. nih.govresearchgate.net

Alkylation: Direct alkylation can be achieved with alkyl halides, though it may lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones offers a more controlled method for mono-alkylation.

Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields the corresponding ureas and thioureas. mdpi.com

Reaction TypeReagent ClassResulting Functional Group
AcylationAcyl Chloride (RCOCl)Amide (-NHCOR)
SulfonylationSulfonyl Chloride (RSO₂Cl)Sulfonamide (-NHSO₂R)
Reductive AminationAldehyde (RCHO), NaBH₃CNSecondary Amine (-NHCH₂R)
Urea FormationIsocyanate (RNCO)Urea (-NHCONHR)
Thiourea FormationIsothiocyanate (RNCS)Thiourea (-NHCSNHR)

Combinatorial and Parallel Synthesis Approaches for Library Generation

To efficiently explore the chemical space around the 2-Cyclobutoxythiazol-5-amine scaffold, combinatorial and parallel synthesis techniques are invaluable. These methods allow for the rapid generation of a large library of related compounds for screening purposes. nih.govacs.org

Solid-Phase Organic Synthesis (SPOS): SPOS is a powerful technique for library generation, offering simplified purification through simple washing steps. mdpi.commdpi.comnih.gov A potential solid-phase strategy could involve:

Immobilizing a suitable building block onto a solid support (e.g., Merrifield resin).

Executing a series of reactions on the resin-bound substrate to build the thiazole core or to derivatize a pre-formed thiazole.

Cleaving the final products from the resin.

For instance, a precursor to the thiazole ring could be attached to the resin, followed by cyclization and subsequent derivatization at the C4 position and the 5-amino group, allowing for three points of diversity. researchgate.net

Multi-component Reactions (MCRs): The Hantzsch thiazole synthesis, a classic MCR, involves the reaction of an α-haloketone with a thiourea derivative. nih.gov This approach can be adapted for library synthesis by varying the components. While less directly applicable to the pre-formed this compound, it is a key strategy for generating diverse 2-aminothiazole (B372263) cores that could include the desired cyclobutoxy moiety by using a corresponding O-cyclobutyl thiourea equivalent. researchgate.net

Investigation of Structure-Reactivity Relationships within Analogues

The structural modifications detailed above directly influence the chemical reactivity of the resulting analogues. Understanding these relationships is crucial for predicting chemical behavior and designing subsequent generations of compounds.

Electronic Effects:

Amino Group: Converting the 5-amino group into an amide or sulfonamide transforms it from a strong activating group into a deactivating, electron-withdrawing group. This significantly reduces the ring's susceptibility to further electrophilic attack.

Steric Effects:

Cyclobutoxy Substituent: Increasing the steric bulk of the C2-alkoxy group (e.g., from cyclobutoxy to cyclooctoxy) could hinder reactions at the adjacent C4 position or influence the preferred conformation of substituents on the 5-amino group.

C4-Substituents: The introduction of large groups at the C4 position can sterically shield the 5-amino group, potentially reducing its reactivity with bulky reagents.

A summary of these expected trends is presented below.

ModificationPositionEffect on 5-Amino Group BasicityEffect on Thiazole Ring Reactivity (towards Electrophiles)
Addition of EWG (e.g., -NO₂)C4DecreaseDecrease
Addition of EDG (e.g., -CH₃)C4IncreaseIncrease
Conversion to Amide (-NHCOR)C5Significant DecreaseSignificant Decrease
Increase in Alkoxy SizeC2Minor (Inductive)Decrease (Steric Hindrance at C4)

By systematically applying these derivatization strategies and analyzing the resulting structure-reactivity relationships, a comprehensive understanding of the chemical biology of the this compound scaffold can be developed, paving the way for the discovery of novel and optimized molecules.

Mechanistic Investigations of Reactions Involving 2 Cyclobutoxythiazol 5 Amine

Elucidation of Reaction Pathways

Understanding the stepwise sequence of bond-making and bond-breaking events is central to elucidating a reaction pathway. For reactions involving 2-Cyclobutoxythiazol-5-amine, this involves identifying key intermediates and probing the high-energy transition states that connect them.

Identification of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their identification provides direct evidence for a proposed reaction pathway. In the context of reactions involving amines, several types of intermediates are commonly encountered.

For instance, in reactions where the amine group of this compound acts as a nucleophile, addition to a carbonyl compound can lead to the formation of a tetrahedral intermediate . fiveable.me This intermediate can then undergo further transformations, such as the loss of a water molecule to form an imine. fiveable.melibretexts.org Similarly, in reactions involving visible light photoredox catalysis, the one-electron oxidation of an amine can generate a highly reactive amine radical cation . beilstein-journals.org These radical cations can then participate in various downstream pathways, leading to the formation of iminium ions or α-amino radicals. beilstein-journals.org

In multicomponent reactions, such as those involving carbon disulfide and sulfoxonium ylides, dithiocarbamate (B8719985) intermediates have been proposed to play a key role. organic-chemistry.org The specific intermediates formed will depend on the nature of the reactants and the reaction conditions. For example, the reaction of primary amines under these conditions can lead to thiazolidine-2-thiones, suggesting a different set of intermediates compared to reactions with secondary amines. organic-chemistry.org The use of computational chemistry can also aid in predicting and characterizing the structures of potential intermediates. e3s-conferences.org

Probing Transition State Structures

Transition states represent the highest energy point along a reaction coordinate and cannot be isolated. youtube.comwikipedia.org However, their structures can be inferred from experimental data and theoretical calculations. youtube.com Understanding the geometry and energy of a transition state is critical for explaining reaction rates and selectivity.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for determining the geometry of transition state structures. e3s-conferences.orgwikipedia.org These calculations search for first-order saddle points on the potential energy surface, which correspond to a minimum in all directions except for the reaction coordinate. wikipedia.org For example, in the base-catalyzed hydrolysis of amides, computational studies have revealed multiple possible transition state structures, with the most favorable one involving a specific arrangement of water molecules hydrogen-bonded to the reacting species. nih.gov

The Hammond-Leffler postulate provides a conceptual framework for relating the structure of a transition state to the species (reactants, intermediates, or products) that it is closest in energy to. wikipedia.org This principle, along with the structure-correlation principle, allows for predictions about how changes in reactant structure will affect the transition state and, consequently, the reaction rate. wikipedia.org Experimental techniques, while not directly observing the transition state, can provide data that informs our understanding of its structure. For instance, kinetic isotope effects, discussed later, can reveal changes in bonding at the transition state.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative information about reaction rates and how they are influenced by factors such as concentration, temperature, and catalysts. This data is essential for understanding the mechanism of a reaction.

Determination of Rate Laws and Order of Reactions

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. The order of a reaction with respect to a particular reactant is the exponent of its concentration term in the rate law, and it indicates how the rate is affected by changes in the concentration of that reactant.

For reactions involving this compound, determining the rate law would involve systematically varying the concentrations of the reactants and monitoring the effect on the initial reaction rate. For example, in a hypothetical reaction where this compound reacts with an electrophile, one could measure the rate at different initial concentrations of both the amine and the electrophile to determine the order of the reaction with respect to each component. This information helps to identify which species are involved in the rate-determining step of the reaction.

ReactantOrder of Reaction
This compoundHypothetical Data
ElectrophileHypothetical Data
Overall Order Hypothetical Data

This table presents a hypothetical structure for reporting experimentally determined rate laws. The actual orders of reaction would need to be determined through kinetic experiments.

Calculation of Activation Parameters (e.g., activation energy, entropy)

Activation parameters, such as activation energy (Ea) and activation entropy (ΔS‡), provide deeper insight into the transition state and the energy barrier that must be overcome for a reaction to occur. The activation energy can be determined experimentally by studying the temperature dependence of the reaction rate using the Arrhenius equation.

Studies on similar amine reactions have shown that the activation energy can be influenced by substituent effects. researchgate.net For example, the presence of certain substituents on aromatic amines can significantly increase the activation energy of their reaction with epoxides. researchgate.net In the context of this compound, the cyclobutoxy group and the electronic properties of the thiazole (B1198619) ring would be expected to influence the activation energy of its reactions.

Reaction ParameterValue
Activation Energy (Ea)Hypothetical Data (kJ/mol)
Pre-exponential Factor (A)Hypothetical Data
Activation Enthalpy (ΔH‡)Hypothetical Data (kJ/mol)
Activation Entropy (ΔS‡)Hypothetical Data (J/mol·K)

This table illustrates the types of activation parameters that can be calculated from kinetic data. The actual values would depend on the specific reaction being studied.

The activation entropy provides information about the degree of order in the transition state compared to the reactants. A negative activation entropy suggests a more ordered transition state, which is common in bimolecular reactions where two molecules come together.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction. nih.govnih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), it is possible to follow the labeled atom through the reaction and determine its position in the products. nih.gov This provides unambiguous evidence for bond-making and bond-breaking events and can help to distinguish between different possible mechanisms. nih.gov

For reactions involving this compound, deuterium (B1214612) labeling of the amine protons (-NH₂) could be used to probe their role in proton transfer steps. Similarly, labeling the cyclobutoxy group or the thiazole ring could provide insights into rearrangement reactions or the stability of these structural motifs under the reaction conditions.

Kinetic Isotope Effect (KIE) studies, where the reaction rate is measured with both the normal and isotopically labeled reactant, can provide information about the rate-determining step and the nature of the transition state. A primary KIE is observed when a bond to the labeled atom is broken in the rate-determining step. A secondary KIE can be observed even when the bond to the isotope is not broken, providing information about changes in hybridization or the steric environment at the labeled position in the transition state.

Experiment TypeLabeled PositionMechanistic Information Gained
Tracer StudyAmine Nitrogen (¹⁵N)Follows the path of the nitrogen atom.
Tracer StudyCyclobutoxy Carbon (¹³C)Determines if the cyclobutoxy group remains intact.
Kinetic Isotope EffectAmine Hydrogen (²H)Probes the involvement of N-H bond cleavage in the rate-determining step.

This table provides examples of how isotopic labeling experiments could be designed to investigate reactions of this compound.

No Public Research Found on the Computational and Theoretical Studies of this compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific computational or theoretical studies focused on the chemical compound this compound.

This absence of information prevents the construction of a detailed and scientifically accurate article as requested, which would require specific research findings and data to populate the outlined sections on its computational and theoretical characteristics. The requested in-depth analysis of its electronic properties, reactivity, and dynamic behavior is contingent on dedicated research that has not been made public.

Therefore, the following sections, as outlined in the initial request, cannot be developed due to the lack of available data:

Computational and Theoretical Studies of 2 Cyclobutoxythiazol 5 Amine

Conformation Analysis and Molecular Dynamics Simulations

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data required for such a detailed computational analysis of 2-Cyclobutoxythiazol-5-amine.

Prediction of Spectroscopic Signatures (without specific data)

Computational chemistry offers powerful tools for the prediction of spectroscopic signatures of novel molecules like this compound, providing valuable insights into their structural and electronic properties before synthesis and experimental characterization. These theoretical predictions are instrumental in confirming experimental data, assigning spectral features, and understanding the underlying molecular behavior.

Theoretical predictions of spectroscopic data for this compound would typically employ quantum mechanical calculations, with Density Functional Theory (DFT) being a prevalent method for its balance of accuracy and computational cost. nih.govmdpi.com The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. mdpi.com From this optimized structure, various spectroscopic properties can be calculated.

For Nuclear Magnetic Resonance (NMR) spectroscopy, computational models can predict the chemical shifts of ¹H and ¹³C atoms. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's predicted stable conformation. The predicted shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide a theoretical NMR spectrum. mdpi.com The predicted ¹H NMR spectrum for this compound would show distinct signals for the protons on the cyclobutoxy group, the thiazole (B1198619) ring, and the amine group. Similarly, the ¹³C NMR spectrum would provide theoretical chemical shifts for each unique carbon atom in the molecule.

Infrared (IR) spectroscopy predictions are based on the calculation of the vibrational frequencies of the molecule. mdpi.com By computing the second derivatives of the energy with respect to the atomic coordinates, a set of normal vibrational modes and their corresponding frequencies and intensities can be obtained. mdpi.com For this compound, theoretical IR spectra would predict characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as the N-H stretches of the amine group, C-O and C-C stretches of the cyclobutoxy group, and the characteristic vibrations of the thiazole ring. mdpi.com

Mass spectrometry (MS) fragmentation patterns can also be explored computationally. By calculating the bond dissociation energies and the stability of potential fragment ions, it is possible to predict the likely fragmentation pathways of the parent molecule upon ionization. This can help in the interpretation of experimental mass spectra by identifying the molecular ion peak and the major fragment ions.

It is important to note that the accuracy of these predicted spectra is dependent on the level of theory and the basis set used in the calculations. osti.gov While computational methods provide a powerful predictive tool, the results are most valuable when used in conjunction with experimental data for validation and interpretation.

Table of Predicted Spectroscopic Data Types for this compound

Spectroscopic TechniquePredicted ParameterInformation Gained
¹H NMRChemical Shifts (ppm)Electronic environment of hydrogen atoms.
¹³C NMRChemical Shifts (ppm)Carbon skeleton and electronic environment of carbon atoms.
Infrared (IR)Vibrational Frequencies (cm⁻¹)Presence of functional groups and molecular vibrations.
Mass Spectrometry (MS)Mass-to-charge ratio (m/z)Molecular weight and fragmentation patterns.

Potential Research Applications As a Versatile Chemical Building Block or Precursor

Application in Advanced Organic Synthesis

The reactivity of the thiazole (B1198619) ring and the presence of functional handles in 2-Cyclobutoxythiazol-5-amine make it a valuable precursor in the synthesis of more complex molecular architectures.

The 2-aminothiazole (B372263) moiety is a well-established synthon for the construction of fused heterocyclic systems. The amino group at the 5-position of this compound can act as a nucleophile in cyclization reactions with appropriate electrophilic partners. For instance, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.comnih.gov Similarly, condensation reactions with dicarbonyl compounds or their equivalents can be envisioned to construct other fused bicyclic and polycyclic systems.

The general reactivity of the 2-aminothiazole scaffold in such annulation reactions suggests that this compound could be a key starting material for a library of novel polycyclic compounds. The cyclobutoxy group at the 2-position would be carried through these transformations, allowing for the synthesis of complex molecules with this specific structural feature.

Table 1: Examples of Polycyclic Systems Potentially Accessible from 2-Aminothiazole Precursors

ReagentResulting Polycyclic SystemPotential Application Areas
α-Halo KetonesImidazo[2,1-b]thiazolesMedicinal Chemistry, Materials Science
Dicarbonyl CompoundsThiazolo[3,2-a]pyrimidinesAgrochemicals, Pharmaceuticals
α,β-Unsaturated CarbonylsThiazolo[3,2-a]pyridinesDyes, Organic Electronics

While this compound itself is an achiral molecule, it holds potential as a chiral building block in asymmetric synthesis through modification. Introduction of a chiral center, for example, within the cyclobutoxy group or by derivatization of the amino group with a chiral auxiliary, would transform it into a valuable chiral precursor.

The thiazole ring can act as a rigid scaffold, and the strategic placement of a chiral element could influence the stereochemical outcome of subsequent reactions. Chiral thiazole-containing ligands have been successfully employed in asymmetric catalysis, demonstrating the ability of the thiazole moiety to create an effective chiral environment around a metal center. nih.gov By analogy, a chiral derivative of this compound could be utilized in diastereoselective or enantioselective transformations, where the inherent chirality of the molecule directs the formation of a specific stereoisomer of the product.

Integration into Novel Materials Science Research

The structural features of this compound also suggest its potential utility in the development of new materials with tailored properties.

The presence of a primary amino group allows this compound to be considered as a monomer for polymerization reactions. For example, it could undergo oxidative polymerization, similar to that reported for 2-aminothiazole, to form a conducting polymer. mdpi.com The cyclobutoxy substituent would likely influence the solubility, processability, and electronic properties of the resulting polymer.

Alternatively, the amino group can be used for step-growth polymerization with comonomers containing two or more electrophilic groups, such as diacyl chlorides or diisocyanates, to produce polyamides or polyureas, respectively. The rigid thiazole unit incorporated into the polymer backbone could impart desirable thermal and mechanical properties to the material.

Table 2: Potential Polymerization Pathways for this compound

Polymerization TypeComonomer (if applicable)Potential Polymer Class
Oxidative PolymerizationNonePoly(this compound)
Step-Growth PolymerizationDiacyl ChloridesPolyamides
Step-Growth PolymerizationDiisocyanatesPolyureas

The 2-aminothiazole scaffold is known to participate in hydrogen bonding interactions, which are fundamental to the construction of supramolecular assemblies. uq.edu.au The amino group and the nitrogen atom of the thiazole ring in this compound can act as hydrogen bond donors and acceptors, respectively. This allows for the formation of predictable and well-defined hydrogen-bonded networks with complementary molecules, such as carboxylic acids. uq.edu.au

Furthermore, the thiazole ring can engage in π-π stacking interactions, and the nitrogen and sulfur atoms can act as coordination sites for metal ions. uq.edu.au This combination of non-covalent interactions makes this compound a promising candidate for the design and synthesis of novel supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and liquid crystals. The cyclobutoxy group would serve to modulate the packing and intermolecular interactions within these assemblies.

Exploration in Catalysis Research

The electronic properties and coordination capabilities of the thiazole ring suggest that this compound could be explored in the field of catalysis.

The nitrogen atom of the thiazole ring and the exocyclic amino group can both serve as binding sites for transition metals. Therefore, this compound could act as a ligand in the formation of metal complexes with catalytic activity. nih.gov The electronic nature of the thiazole ring, influenced by the electron-donating amino group and the alkoxy substituent, could modulate the catalytic properties of the metal center.

Furthermore, quaternization of the thiazole nitrogen would lead to the formation of a thiazolium salt. Thiazolium salts are well-known precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful organocatalysts. These catalysts have found widespread use in a variety of organic transformations. The specific substituents on the thiazole ring of a this compound-derived thiazolium salt would influence the steric and electronic properties of the resulting NHC, and thus its catalytic activity and selectivity.

Information regarding "this compound" is not available in the public domain.

Extensive research has yielded no specific scientific or technical data for the chemical compound "this compound." Information pertaining to its synthesis, properties, or potential research applications, including its use as a chemical building block, in ligand design for metal-catalyzed reactions, or in the development of organic catalysts, is not present in the currently accessible literature.

The provided outline requires detailed and scientifically accurate information that is not available. Any attempt to generate content for the requested article would be speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, it is not possible to produce the requested article on "this compound."

Future Directions and Perspectives in 2 Cyclobutoxythiazol 5 Amine Research

Exploration of Unconventional Reactivity Profiles

The future of synthetic chemistry for 2-Cyclobutoxythiazol-5-amine lies in the exploration of unconventional reactivity patterns that offer novel pathways for structural modification and functionalization. Key areas of investigation are expected to include photocatalysis, electrochemistry, and advanced C-H activation strategies.

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. organic-chemistry.orgresearchgate.netresearcher.lifethieme-connect.com For this compound, this could enable previously inaccessible transformations under mild conditions. organic-chemistry.orgresearchgate.net For instance, photocatalytic methods could be developed for the direct C-H functionalization of the thiazole (B1198619) ring or the cyclobutyl moiety, avoiding the need for pre-functionalized starting materials. acs.orgbeilstein-journals.org The generation of radical intermediates through photocatalysis could also lead to novel annulation or coupling reactions, expanding the diversity of accessible derivatives. organic-chemistry.org

Electro-organic synthesis offers another green and efficient avenue for exploring the reactivity of this compound. researchgate.netorganic-chemistry.org Electrochemical methods can provide unique reactivity and selectivity compared to traditional chemical routes. Potential applications include the electrochemical oxidation or reduction of the thiazole core to generate reactive intermediates for subsequent coupling reactions. researchgate.net

Furthermore, the direct activation of carbon-hydrogen (C-H) bonds is a rapidly advancing field that promises to revolutionize organic synthesis by offering more atom-economical and efficient bond-forming strategies. rsc.orgnih.govnih.gov Research into the transition-metal-catalyzed C-H activation of the cyclobutoxy group or the thiazole ring of this compound could lead to the direct introduction of new functional groups, significantly streamlining synthetic routes to complex analogues. rsc.orgnih.gov

Reactivity ProfilePotential Transformation for this compoundPotential Advantages
Photocatalysis Direct C-H arylation/alkylation of the thiazole or cyclobutyl group.Mild reaction conditions, use of visible light as a renewable energy source, access to unique radical-mediated pathways. organic-chemistry.orgresearchgate.net
Electrochemistry Oxidative coupling with various nucleophiles.Avoidance of stoichiometric chemical oxidants/reductants, high selectivity, potential for automation. researchgate.net
C-H Activation Directed or non-directed functionalization of the cyclobutyl moiety.High atom economy, reduced number of synthetic steps, access to novel derivatives. rsc.orgnih.gov

Development of Highly Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in the chemical industry. bepls.comias.ac.inresearchgate.netmdpi.com For this compound, future research will undoubtedly focus on developing more sustainable and efficient manufacturing processes. This includes the adoption of flow chemistry, biocatalysis, and the use of greener solvents and reagents.

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. lboro.ac.ukdonaulab.czbeilstein-journals.orgacs.org The synthesis of 2-aminothiazole (B372263) derivatives has been successfully demonstrated in flow reactors, suggesting that a continuous process for this compound could be developed. donaulab.czbeilstein-journals.orgrsc.org This would not only improve efficiency but also minimize waste generation.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. acsgcipr.orgnih.govfrontiersin.orgmpg.dechemrxiv.org The development of specific enzymes, such as engineered transaminases or other amine-modifying enzymes, could provide a highly selective and environmentally benign route to this compound and its chiral derivatives. frontiersin.org This approach offers the potential for reactions to be carried out in aqueous media under mild conditions, significantly reducing the environmental impact. mdpi.com

The classic Hantzsch thiazole synthesis, a common method for preparing the 2-aminothiazole core, often involves harsh conditions and toxic solvents. organic-chemistry.org Future research will likely focus on adapting this and other synthetic methods to use greener solvents, such as water or bio-derived solvents, or even solvent-free conditions. researchgate.netmdpi.comorganic-chemistry.org

Synthetic ApproachApplication to this compoundKey Sustainability Benefits
Flow Chemistry Continuous production of the target compound.Improved safety, better heat and mass transfer, easier scale-up, and reduced waste. lboro.ac.ukbeilstein-journals.org
Biocatalysis Enantioselective synthesis of chiral analogues.Use of renewable catalysts (enzymes), mild reaction conditions, high selectivity, and reduced environmental impact. frontiersin.org
Green Solvents/Solvent-Free Hantzsch synthesis in water or under solvent-free conditions.Reduced use of volatile organic compounds (VOCs), simplified product purification, and lower environmental footprint. mdpi.comorganic-chemistry.org

Advanced Computational Design of Analogues and New Transformations

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking will be pivotal in designing novel analogues with tailored properties. jocpr.comtandfonline.comexcli.detandfonline.comnih.govnih.govmdpi.comnih.govrasayanjournal.co.infip.org

QSAR modeling can be employed to establish mathematical relationships between the structural features of this compound derivatives and their biological activities or physical properties. jocpr.comtandfonline.comexcli.detandfonline.comnih.gov This allows for the virtual screening of large libraries of potential analogues and the identification of candidates with improved characteristics before their actual synthesis, saving time and resources.

Molecular docking simulations can provide detailed insights into the binding interactions of this compound analogues with biological targets, such as protein kinases or other enzymes. nih.govmdpi.comnih.govfip.org By understanding these interactions at the molecular level, chemists can rationally design modifications to the parent structure to enhance binding affinity and selectivity. For example, the cyclobutoxy group could be replaced with other cycloalkyl or branched alkyl groups to probe the steric and electronic requirements of a target's binding pocket.

Computational MethodApplication in this compound ResearchPredicted Outcomes
QSAR Predicting the biological activity of novel analogues.Identification of key structural descriptors for activity, guiding the design of more potent compounds. tandfonline.comexcli.detandfonline.com
Molecular Docking Simulating the binding of analogues to target proteins.Understanding binding modes, predicting binding affinities, and rationalizing structure-activity relationships. nih.govmdpi.com
ADMET Prediction In silico assessment of absorption, distribution, metabolism, excretion, and toxicity.Early identification of candidates with favorable pharmacokinetic profiles.

Emerging Roles in Interdisciplinary Chemical Sciences

The unique structural and electronic properties of the 2-aminothiazole scaffold suggest that this compound and its derivatives could find applications beyond their traditional role as pharmaceutical intermediates. Future research is poised to explore their potential in various interdisciplinary fields.

In the realm of chemical biology, thiazole-based compounds, such as thiazole orange, are well-known fluorescent probes for nucleic acids and other biomolecules. rsc.orgnih.govacs.orgacs.org By appropriate functionalization, this compound could be developed into novel fluorescent sensors for specific biological targets or for monitoring cellular processes. nih.gov

The field of materials science also presents intriguing opportunities. The 2-aminothiazole unit, with its conjugated system and heteroatoms, can be a building block for novel organic electronic materials. mdpi.com For instance, polymers incorporating the this compound moiety could be investigated for their conducting or semi-conducting properties, with potential applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). mdpi.com

Furthermore, the ability of thiazole derivatives to coordinate with metal ions opens up possibilities in the design of novel catalysts or functional materials. nih.gov Metal complexes of this compound analogues could exhibit interesting catalytic activities or be explored for applications in areas such as gas storage or separation.

Interdisciplinary FieldPotential Application of this compound DerivativesResearch Focus
Chemical Biology Development of fluorescent probes and labeling agents.Synthesis of functionalized analogues with tailored photophysical properties for bioimaging. rsc.orgnih.govnih.gov
Materials Science Building blocks for conductive polymers or organic electronics.Polymerization studies and characterization of the electronic and optical properties of the resulting materials. mdpi.com
Supramolecular Chemistry Components of metal-organic frameworks (MOFs) or coordination polymers.Design of ligands for the self-assembly of functional supramolecular structures. nih.gov

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Cyclobutoxythiazol-5-amine, and how can reaction parameters be optimized?

A robust approach involves nucleophilic substitution of a thiazol-5-amine precursor with cyclobutanol under alkaline conditions (e.g., K₂CO₃ in DMF). Optimization includes temperature control (80–100°C) and monitoring reaction progress via TLC or HPLC. Cyclobutyl ether formation may require protection of the amine group to prevent side reactions. Similar synthetic strategies for cyclopropane and cyclobutane derivatives are described in thiazole and oxadiazole syntheses .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Key methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., cyclobutoxy group at C2, amine at C5) via ¹H and ¹³C NMR.
  • HPLC : Assess purity (>95% recommended for biological assays).
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+).
  • X-ray crystallography (if crystalline): Resolve steric effects of the cyclobutoxy group .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated degradation studies by exposing the compound to:

  • Oxidative stress : H₂O₂ or air exposure to detect sulfoxide/sulfone byproducts.
  • pH extremes : Test solubility and degradation in buffers (pH 3–10).
  • Light sensitivity : UV-Vis spectroscopy to monitor photodegradation. Stability data guides storage recommendations (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the biological activity of this compound across in vitro and in vivo models?

Address discrepancies by:

  • Standardizing assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference.
  • Pharmacokinetic profiling : Measure bioavailability and metabolite formation in animal models.
  • Dose-response validation : Ensure linearity in activity curves. Longitudinal studies and meta-analyses of existing data can clarify context-dependent effects .

Q. What computational strategies predict the electronic and steric effects of the cyclobutoxy substituent on this compound’s reactivity?

Apply density functional theory (DFT) to:

  • Map electron density (e.g., Fukui indices) to identify nucleophilic/electrophilic sites.
  • Calculate strain energy of the cyclobutoxy group to assess steric hindrance.
  • Simulate docking interactions with target enzymes (e.g., kinases) to guide SAR studies .

Q. How do researchers design experiments to evaluate the enzyme inhibition potential of this compound?

Use a tiered approach:

  • High-throughput screening : Test inhibition against a panel of enzymes (e.g., proteases, kinases).
  • Mechanistic studies : Employ kinetic assays (e.g., Michaelis-Menten) to determine inhibition type (competitive/non-competitive).
  • Structural analysis : Co-crystallize the compound with target enzymes to visualize binding modes. Reference benzothiazole-based enzyme inhibition protocols for methodology .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data in zebrafish models exposed to this compound?

Use nonlinear regression (e.g., log-logistic models) to calculate LC₅₀ values.

  • ANOVA with post-hoc tests : Compare morphological abnormalities across dose groups.
  • Survival analysis : Kaplan-Meier curves for time-to-toxicity endpoints. Ensure compliance with ethical guidelines for in vivo studies .

Methodological Notes

  • Avoid commercial sources : Prioritize PubChem, EPA DSSTox, and peer-reviewed journals for data validation.
  • Contradiction management : Apply longitudinal factorial invariance tests to ensure measurement consistency across studies .
  • Ethical compliance : Adhere to in vitro research standards; note that this compound is not FDA-approved for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.